2-Chloro-4-(4-fluorobenzyloxy)pyrimidine
Description
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
JESGBIZCEDWIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
2-Chloro-4-(4-fluorobenzyloxy)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable scaffold for drug design.
Anticancer Agents
Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine compounds have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase activities, which are critical pathways in cancer cell proliferation. Specifically, compounds derived from this scaffold exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antiproliferative activity .
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| 6 | EGFR | 37 | A431 |
| 11 | ErbB-2 | 42 | SKOV-3 |
| 9 | Dual Target | 48 | A431 |
Protein Kinase Inhibition
The compound is also being investigated for its role as a protein kinase inhibitor. Protein kinases are implicated in numerous diseases, including cancer and neurodegenerative disorders. The ability of this compound to inhibit specific kinases, such as CDK9, positions it as a promising candidate for developing treatments for conditions associated with abnormal kinase activity .
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that yield various derivatives with enhanced biological activity. Researchers have developed synthetic routes that allow for modifications at different positions on the pyrimidine ring, leading to compounds with tailored pharmacological properties.
Table 2: Synthetic Routes and Yield Information
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Salifying Reaction | >99 | Use of composite solvents and controlled conditions |
| Cyanamide Reaction | Varies | Reaction with potassium hydroxide and water |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound derivatives in preclinical models:
Study on Antiproliferative Effects
In one study, a series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. Notably, compounds showed selective activity against breast cancer cell lines, indicating their potential for targeted therapy .
Mechanistic Studies
Mechanistic investigations revealed that some derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death. This finding underscores the importance of understanding the molecular interactions facilitated by the pyrimidine core .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Key Research Findings
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in nucleophilic substitutions, critical for intermediate synthesis.
- Fluorine in the benzyloxy group increases metabolic stability by reducing oxidative degradation, as seen in fluorinated drug analogs .
Structure-Activity Relationships (SAR) :
- Anticonvulsants : Azole-substituted pyrimidines (e.g., triazole) show higher MES activity than bulkier aryloxy groups .
- Anticancer Agents : Thiophene and nitro groups improve binding to kinase domains, suggesting the 4-fluorobenzyloxy group may target similar pathways .
Synthetic Optimization :
- Solvent choice (e.g., DMF) and base (K₂CO₃ or Et₃N) significantly impact yields in nucleophilic substitutions .
Preparation Methods
Reaction Mechanism
The 4-position of 2,4-dichloropyrimidine is more reactive toward nucleophilic substitution due to electronic and steric factors. 4-Fluorobenzyl alcohol acts as the nucleophile, displacing the 4-chloro group under basic conditions. The 2-chloro moiety remains intact, ensuring regioselectivity.
Procedure:
-
Substitution at Position 4 :
Data Table:
Key Observations:
-
Regioselectivity : No disubstitution observed at the 2-position due to lower reactivity.
-
Side Products : Traces of 2-chloro-4-hydroxy pyrimidine may form if moisture is present.
Two-Step Synthesis via 2-Methylthio-4-Chloropyrimidine Intermediate
Reaction Mechanism
This method avoids competing substitutions by leveraging the methylthio group’s stability. The 4-chloro group is first substituted with 4-fluorobenzyloxy, followed by chlorination of the methylthio group at position 2.
Procedure:
-
Substitution at Position 4 :
-
Chlorination at Position 2 :
Data Table:
Key Observations:
-
Advantage : Higher regioselectivity compared to direct substitution on 2,4-dichloropyrimidine.
-
Chlorination Efficiency : Excess SO₂Cl₂ ensures complete conversion of methylthio to chloro.
Alternative Methods and Comparative Analysis
Mitsunobu Reaction for Ether Formation
A less common approach involves coupling 2-chloro-4-hydroxypyrimidine with 4-fluorobenzyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). However, the limited availability of 2-chloro-4-hydroxypyrimidine makes this method impractical for large-scale synthesis.
Ullmann-Type Coupling
Copper-catalyzed coupling between 2-chloro-4-iodopyrimidine and 4-fluorobenzyl alcohol has been explored but requires specialized catalysts (e.g., CuI/1,10-phenanthroline) and elevated temperatures (120°C). Yields are moderate (60–70%) due to side reactions.
Comparative Table:
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| NAS with 2,4-Dichloropyrimidine | 85% | High | Moderate |
| Two-Step Methylthio Route | 82% | High | Low |
| Mitsunobu Reaction | 50–60% | Low | High |
| Ullmann Coupling | 60–70% | Moderate | High |
Critical Challenges and Optimizations
-
Purity Control : Residual 4-fluorobenzyl alcohol or unreacted starting material necessitates rigorous chromatography.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance substitution rates but complicate recycling.
-
Chlorination Side Reactions : Over-chlorination at position 4 is mitigated by using controlled SO₂Cl₂ stoichiometry .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine to minimize by-products?
- Methodology : Use polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base to facilitate nucleophilic substitution. Reaction temperatures between 20–25°C and extended stirring times (12–24 hours) improve yield. Chromatographic separation (e.g., silica gel with 0–40% ethyl acetate/heptane gradients) is critical to isolate isomers or by-products. Monitoring via TLC ensures reaction completion .
- Key Consideration : Regioselectivity challenges arise due to competing substitution at pyrimidine positions 2 and 3. Optimize stoichiometry of the fluorobenzyloxy group precursor to favor 4-substitution .
Q. How can researchers ensure accurate structural characterization of this compound?
- Analytical Workflow :
- NMR : Use , , and NMR to confirm substitution patterns and purity.
- X-ray Crystallography : Employ ORTEP-III with GUI for crystal structure determination, as demonstrated for analogous trifluoromethylpyrimidines .
- GC-MS/LC-MS : Detect and quantify impurities (e.g., dichloro by-products) using methods validated for thieno-pyrimidine analogs .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/skin contact .
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorobenzyloxy substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorobenzyloxy group enhances electrophilicity at the pyrimidine’s C2 position, favoring Suzuki-Miyaura couplings. Compare with trifluoromethyl or methylphenyl analogs using DFT calculations to quantify charge distribution .
- Experimental Validation : Monitor reaction kinetics via in-situ NMR or HPLC to assess coupling efficiency with aryl boronic acids .
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?
- Strategy : Perform density functional theory (DFT) calculations to map transition states and activation energies for substitution at C2 vs. C4. Validate with experimental data from X-ray structures of reaction intermediates .
- Case Study : For 2,4-dichloro-5-trifluoromethylpyrimidine, computational analysis explained the 1:1 isomer ratio observed experimentally due to comparable energy barriers at C2 and C4 .
Q. What strategies resolve contradictory data on biological activity between in vitro and in vivo studies?
- Approach :
- In Vitro : Use immobilized artificial membrane (IAM) chromatography to correlate lipophilicity with membrane permeability, as shown for trifluoromethylpyrimidines .
- In Vivo : Conduct pharmacokinetic (PK) studies to assess metabolic stability (e.g., CYP3A4 inhibition assays) and adjust dosing regimens .
- Example : Discrepancies in antimicrobial activity may arise from differential protein binding, resolved via plasma protein binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
